![molecular formula C16H22ClN3O4 B8560087 TERT-BUTYL 4-[(5-CHLORO-2-NITROPHENYL)AMINO]PIPERIDINE-1-CARBOXYLATE](/img/structure/B8560087.png)
TERT-BUTYL 4-[(5-CHLORO-2-NITROPHENYL)AMINO]PIPERIDINE-1-CARBOXYLATE
Übersicht
Beschreibung
TERT-BUTYL 4-[(5-CHLORO-2-NITROPHENYL)AMINO]PIPERIDINE-1-CARBOXYLATE is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring substituted with a 5-chloro-2-nitrophenyl group and a 1,1-dimethylethyl ester group
Vorbereitungsmethoden
The synthesis of TERT-BUTYL 4-[(5-CHLORO-2-NITROPHENYL)AMINO]PIPERIDINE-1-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: The starting material, 2-chloroaniline, undergoes nitration to form 5-chloro-2-nitroaniline.
Amidation: The 5-chloro-2-nitroaniline is then reacted with piperidine-4-carboxylic acid to form the corresponding amide.
Esterification: Finally, the amide is esterified with 1,1-dimethylethanol in the presence of a suitable catalyst to yield the desired compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts, to enhance yield and purity.
Analyse Chemischer Reaktionen
TERT-BUTYL 4-[(5-CHLORO-2-NITROPHENYL)AMINO]PIPERIDINE-1-CARBOXYLATE undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, nucleophiles like amines, and acids or bases for hydrolysis. Major products formed from these reactions include the corresponding amines, substituted derivatives, and carboxylic acids.
Wissenschaftliche Forschungsanwendungen
TERT-BUTYL 4-[(5-CHLORO-2-NITROPHENYL)AMINO]PIPERIDINE-1-CARBOXYLATE has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anticancer and antimicrobial properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: Researchers use this compound to study the effects of structural modifications on biological activity, aiding in the design of more effective drugs.
Industrial Applications: It is employed in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of TERT-BUTYL 4-[(5-CHLORO-2-NITROPHENYL)AMINO]PIPERIDINE-1-CARBOXYLATE involves its interaction with specific molecular targets. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group can participate in substitution reactions, modifying the compound’s activity and selectivity. These interactions can affect molecular pathways involved in cell growth, apoptosis, and signal transduction.
Vergleich Mit ähnlichen Verbindungen
TERT-BUTYL 4-[(5-CHLORO-2-NITROPHENYL)AMINO]PIPERIDINE-1-CARBOXYLATE can be compared with similar compounds, such as:
1,1-Dimethylethyl 4-[(5-methoxy-2-nitrophenyl)amino]-piperidinecarboxylate: This compound has a methoxy group instead of a chloro group, which can alter its reactivity and biological activity.
1,1-Dimethylethyl 4-[(5-chloro-2-aminophenyl)amino]-piperidinecarboxylate:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and biological activity, making it a valuable compound in various fields of research.
Eigenschaften
Molekularformel |
C16H22ClN3O4 |
|---|---|
Molekulargewicht |
355.81 g/mol |
IUPAC-Name |
tert-butyl 4-(5-chloro-2-nitroanilino)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H22ClN3O4/c1-16(2,3)24-15(21)19-8-6-12(7-9-19)18-13-10-11(17)4-5-14(13)20(22)23/h4-5,10,12,18H,6-9H2,1-3H3 |
InChI-Schlüssel |
NSKIWHVOTQKWNL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2=C(C=CC(=C2)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[3,5-Bis(trifluoromethyl)anilino]-2-oxo-acetic acid](/img/structure/B8560014.png)
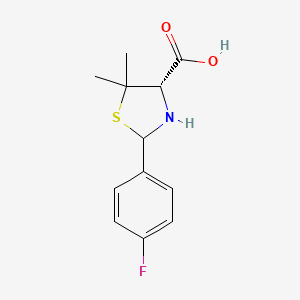
![Methyl 5-(4-cyano-2-fluorophenyl)-6,7-dihydropyrrolo[1,2-c]imidazole-5-carboxylate](/img/structure/B8560033.png)
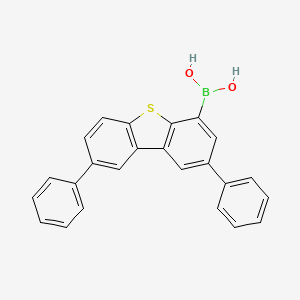
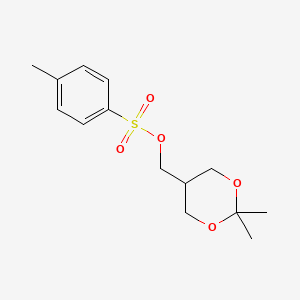
![N-[2-(2-,3-dihydro-6-methoxy-1H-inden-3-yl)ethyl]amine](/img/structure/B8560053.png)
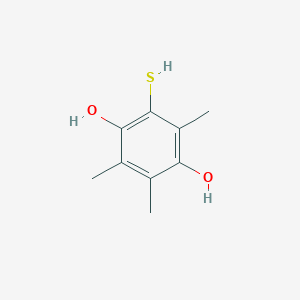
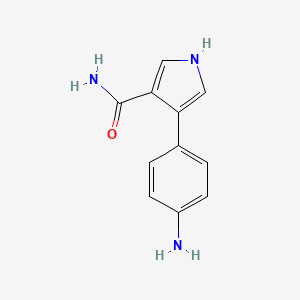
![4-{[(Benzenesulfonyl)imino]methyl}benzoic acid](/img/structure/B8560066.png)
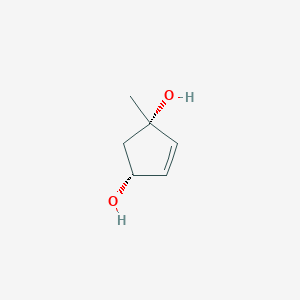
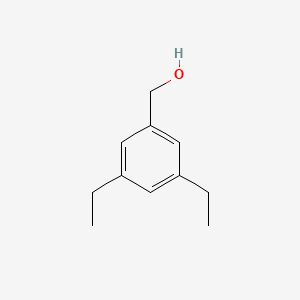
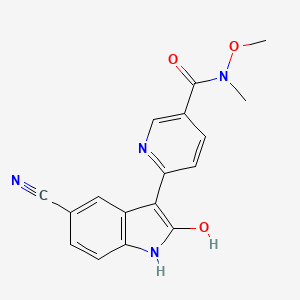
![N-(2-Aminoethyl)-N'-[4-(5-oxo-4,5-dihydropyrazin-2-yl)phenyl]urea](/img/structure/B8560099.png)
![3-(3-Chloro[1,1'-biphenyl]-2-yl)propan-1-ol](/img/structure/B8560101.png)
